molecular formula C18H17F4N3O B2689241 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2415554-09-3

1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2689241
CAS No.: 2415554-09-3
M. Wt: 367.348
InChI Key: DZEGGGZKDRAXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a fluorinated pyridine and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the 5-fluoro-6-methylpyridine-2-carbonyl chloride, which is then reacted with 4-[3-(trifluoromethyl)phenyl]piperazine under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In biological and medicinal research, 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine may be investigated for its potential as a pharmaceutical agent. Its fluorinated groups can enhance metabolic stability and bioavailability, making it a candidate for drug development.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups could play a role in enhancing binding affinity and selectivity.

Comparison with Similar Compounds

    1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(6-Methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine: Lacks the fluorine atom on the pyridine ring, potentially affecting its reactivity and stability.

Uniqueness: 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both fluorinated and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O/c1-12-15(19)5-6-16(23-12)17(26)25-9-7-24(8-10-25)14-4-2-3-13(11-14)18(20,21)22/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEGGGZKDRAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.